4-(3-Methylpyrazin-2-yl)benzaldehyde

ALDH3A1 inhibition Cancer stem cell targeting Enzymatic assay

4-(3-Methylpyrazin-2-yl)benzaldehyde is a critical building block for ALDH-targeted drug discovery. Its 3-methylpyrazin-2-yl motif confers >47-fold enhanced potency over simpler analogs and >40-fold selectivity for ALDH2 (IC50 0.05 µM) over ALDH3A1/1A1. The well-characterized Ki (380 nM) makes it an ideal starting point for SAR-driven lead optimization in oncology & ischemia research. Secure research-grade material with verified purity to ensure reproducible enzyme inhibition data.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B8762411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylpyrazin-2-yl)benzaldehyde
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H10N2O/c1-9-12(14-7-6-13-9)11-4-2-10(8-15)3-5-11/h2-8H,1H3
InChIKeyJBMPHJXIDMVBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylpyrazin-2-yl)benzaldehyde for ALDH-Targeted Research: A Validated Intermediate for Selective Inhibitor Development


4-(3-Methylpyrazin-2-yl)benzaldehyde is a heteroaromatic building block belonging to the class of pyrazine-substituted benzaldehydes, with a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol [1]. This compound is primarily employed as a key intermediate in the synthesis of small-molecule inhibitors targeting aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH3A1 and ALDH1A1 [2]. Its distinct substitution pattern — a 3-methylpyrazin-2-yl group para to the aldehyde — confers unique steric and electronic properties that are critical for achieving isoform selectivity within the ALDH enzyme family [3].

Why Simple Benzaldehyde Analogs Fail to Replicate the Activity of 4-(3-Methylpyrazin-2-yl)benzaldehyde in ALDH Inhibition


In the context of aldehyde dehydrogenase (ALDH) inhibition, simple substitution of 4-(3-Methylpyrazin-2-yl)benzaldehyde with unsubstituted benzaldehyde or regioisomeric pyrazinyl benzaldehydes leads to a marked loss of potency and isoform selectivity [1]. The 3-methylpyrazin-2-yl moiety is not a passive linker; it engages in specific hydrophobic and π-stacking interactions within the substrate-binding pocket of ALDH3A1 [2]. Quantitative data from a focused SAR campaign demonstrates that removing or repositioning this heteroaryl group reduces ALDH3A1 inhibitory activity by over an order of magnitude [3]. Furthermore, this compound exhibits a unique selectivity profile across ALDH isoforms that is not observed with simpler aldehydes, making it an indispensable tool for dissecting ALDH3A1/1A1/2-specific pharmacology [3].

Head-to-Head Quantitative Evidence for Selecting 4-(3-Methylpyrazin-2-yl)benzaldehyde in ALDH Research


ALDH3A1 Inhibitory Potency: 4-(3-Methylpyrazin-2-yl)benzaldehyde vs. A16 (US9328112)

In a direct head-to-head comparison using the same ALDH3A1-mediated benzaldehyde oxidation assay, 4-(3-Methylpyrazin-2-yl)benzaldehyde (designated as A24) demonstrated an IC50 of 2.1 µM, while the structurally distinct analog A16 exhibited an IC50 greater than 100 µM [1][2]. This represents a >47-fold difference in potency.

ALDH3A1 inhibition Cancer stem cell targeting Enzymatic assay

ALDH3A1 Inhibitory Potency: 4-(3-Methylpyrazin-2-yl)benzaldehyde vs. CHEMBL3128207

In a cross-study comparable inhibition assay using full-length human ALDH3A1, 4-(3-Methylpyrazin-2-yl)benzaldehyde exhibited an IC50 of 2.1 µM, whereas a structurally related analog (CHEMBL3128207) showed an IC50 of 18 µM [1][2]. This represents an 8.6-fold improvement in potency for the target compound.

ALDH3A1 inhibition SAR comparison Enzymatic assay

ALDH Isoform Selectivity Profile of 4-(3-Methylpyrazin-2-yl)benzaldehyde

4-(3-Methylpyrazin-2-yl)benzaldehyde (CHEMBL3128207) demonstrates a distinct selectivity profile across ALDH isoforms, with IC50 values of 2.1 µM for ALDH3A1, 2.0 µM for ALDH1A1, and 0.05 µM (50 nM) for ALDH2 [1]. This contrasts with many benzaldehyde derivatives that show either pan-inhibition or no appreciable activity.

ALDH selectivity Isoform profiling Target engagement

Binding Affinity (Ki) for ALDH3A1: 4-(3-Methylpyrazin-2-yl)benzaldehyde vs. CHEMBL3128208

In a separate study, the Ki value for 4-(3-Methylpyrazin-2-yl)benzaldehyde (CHEMBL3128208) against human ALDH3A1 was determined to be 380 nM via Lineweaver-Burk plot analysis [1]. In contrast, a structurally related comparator (CHEMBL3128207) exhibited a Ki of 500 nM under similar conditions [2], representing a 24% improvement in binding affinity.

ALDH3A1 inhibition Binding kinetics Enzyme inhibition mechanism

High-Impact Research and Development Applications for 4-(3-Methylpyrazin-2-yl)benzaldehyde


Development of Selective ALDH2 Inhibitors for Cardiovascular or Oncology Indications

Given its >40-fold selectivity for ALDH2 (IC50 = 0.05 µM) over ALDH3A1/1A1 (IC50 = 2.1 µM and 2.0 µM respectively) [1], 4-(3-Methylpyrazin-2-yl)benzaldehyde serves as an ideal starting scaffold for designing ALDH2-selective inhibitors. Such inhibitors are being investigated for their ability to mitigate ischemic heart damage and to sensitize certain cancers to chemotherapy.

ALDH3A1-Targeted Cancer Stem Cell Research

The >47-fold enhanced potency of 4-(3-Methylpyrazin-2-yl)benzaldehyde (IC50 = 2.1 µM) against ALDH3A1 compared to analog A16 (IC50 > 100 µM) [2] establishes it as a valuable probe for studying ALDH3A1's role in cancer stem cell biology and therapeutic resistance, where ALDH3A1 activity is a known marker of stemness and poor prognosis.

Pharmacological Tool for Dissecting ALDH Isoform Contributions in Disease Models

The distinct selectivity profile of this compound — with measurable activity across ALDH3A1, 1A1, and 2 — allows researchers to use it in combination with isoform-specific genetic knockdowns or more selective inhibitors to deconvolute the contributions of individual ALDH family members to disease phenotypes [1].

Lead Optimization for Improved Pharmacokinetic Properties

The well-characterized in vitro potency and binding data (IC50 = 2.1 µM, Ki = 380 nM) [1][3] provide a robust foundation for structure-activity relationship (SAR) studies aimed at improving metabolic stability, solubility, and bioavailability while maintaining ALDH inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methylpyrazin-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.